

# Application Note: Quantifying Ferumoxytol Uptake in Cells using ICP-MS

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Compound of Interest		
Compound Name:	Ferumoxytol	
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#### **Abstract**

This application note provides a detailed protocol for the quantification of **Ferumoxytol** uptake in cultured cells using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). **Ferumoxytol**, an iron oxide nanoparticle approved for clinical use, is increasingly utilized in research for cell tracking, magnetic resonance imaging (MRI), and therapeutic applications.[1] [2] Accurate quantification of its cellular uptake is crucial for evaluating the efficacy and safety of these applications. This document outlines the complete workflow, from cell culture and **Ferumoxytol** labeling to sample preparation and ICP-MS analysis, and includes representative data for various cell types. The methodologies described herein are intended for researchers, scientists, and drug development professionals.

#### Introduction

**Ferumoxytol** is a superparamagnetic iron oxide (SPIO) nanoparticle coated with a carbohydrate shell.[3] In clinical settings, it is primarily used for the treatment of iron deficiency anemia.[1] Its paramagnetic properties also make it an effective contrast agent for MRI, enabling the visualization of labeled cells in vivo.[4] In a research context, understanding the extent of **Ferumoxytol** internalization by cells is critical for optimizing cell labeling protocols, assessing the therapeutic potential of **Ferumoxytol**-based treatments, and interpreting imaging data.

The primary mechanism of **Ferumoxytol** uptake is through the reticuloendothelial system, with macrophages being particularly efficient at internalizing these nanoparticles via scavenger



receptors. However, various other cell types, including stem cells and cancer cells, can also internalize **Ferumoxytol**, often facilitated by transfection agents.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying elements at trace levels. This makes it an ideal method for accurately measuring the intracellular iron content derived from **Ferumoxytol**, providing a direct measure of nanoparticle uptake. This protocol details a robust method for preparing cell samples for ICP-MS analysis and quantifying the internalized iron.

# Signaling Pathways and Experimental Workflow

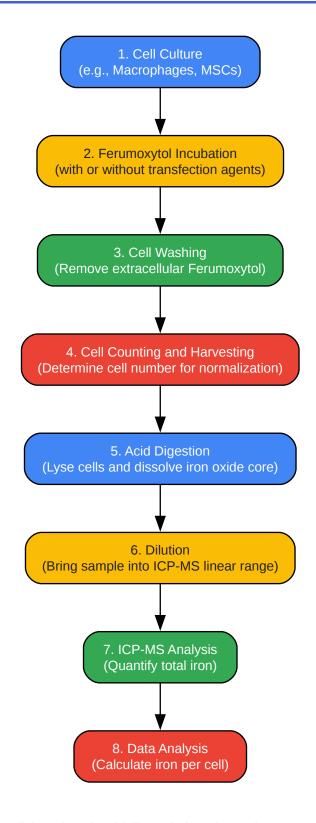
The cellular uptake of **Ferumoxytol** by macrophages is a key process in its biological activity. This process is primarily mediated by scavenger receptors on the macrophage cell surface. The general experimental workflow for quantifying this uptake involves several key stages, from cell culture to data analysis.



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Figure 1: Simplified signaling pathway of Ferumoxytol uptake in macrophages.





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**Figure 2:** Experimental workflow for quantifying **Ferumoxytol** uptake.

# **Experimental Protocols**



## **Materials and Reagents**

- Cells: Cell line of interest (e.g., RAW 264.7 macrophages, human mesenchymal stem cells).
- Culture Media: Appropriate for the cell line.
- **Ferumoxytol**: (Feraheme®, AMAG Pharmaceuticals).
- Transfection agents (optional): Protamine sulfate, Lipofectin®.
- Phosphate-Buffered Saline (PBS): Ca<sup>2+</sup>/Mg<sup>2+</sup>-free.
- Trypsin-EDTA: For adherent cell detachment.
- Trace-metal grade Nitric Acid (HNO₃): Concentrated (e.g., 67-70%).
- Trace-metal grade Hydrogen Peroxide (H2O2): 30%.
- Ultrapure deionized water: (18.2 MΩ·cm).
- Iron standard for ICP-MS: 1000 μg/mL in dilute HNO<sub>3</sub>.
- · Acid-washed polypropylene tubes.

### **Protocol 1: Cell Culture and Ferumoxytol Labeling**

- Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and culture until they reach the desired confluency (typically 70-80%).
- Labeling Preparation: Prepare the **Ferumoxytol** labeling medium. Dilute **Ferumoxytol** in serum-free culture medium to the desired final concentration (e.g., 50-200 µg/mL).
  - Optional: For enhanced uptake in non-phagocytic cells, pre-incubate the Ferumoxytol
    solution with a transfection agent like Lipofectin® or protamine sulfate according to the
    manufacturer's instructions.
- Incubation: Remove the culture medium from the cells, wash once with PBS, and add the
   Ferumoxytol labeling medium.



- Incubation Time: Incubate the cells for a specified period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Control Group: Prepare a control group of cells that are not exposed to Ferumoxytol to determine the basal intracellular iron level.

## **Protocol 2: Sample Preparation for ICP-MS Analysis**

- Washing: After incubation, aspirate the Ferumoxytol-containing medium. Wash the cells
  thoroughly with PBS three to five times to remove all extracellular nanoparticles. This step is
  critical to prevent overestimation of uptake.
- Cell Detachment: For adherent cells, add Trypsin-EDTA and incubate until cells detach.
   Resuspend the cells in culture medium to inactivate the trypsin.
- Cell Counting: Collect the cell suspension and count the number of cells using a hemocytometer or an automated cell counter. A known number of cells (e.g., 1 x 10<sup>6</sup>) is required for accurate normalization.
- Harvesting: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) to pellet the cells.
- Final Wash: Discard the supernatant and wash the cell pellet one more time with PBS to remove any residual medium.
- Acid Digestion:
  - Carefully remove all supernatant and add a defined volume of concentrated trace-metal grade nitric acid (e.g., 100-200 μL) to the cell pellet in an acid-washed polypropylene tube.
  - Heat the samples at 90°C for at least 2 hours to ensure complete cell lysis and dissolution of the iron oxide nanoparticle cores.
  - Allow the samples to cool to room temperature.
  - Optional: If organic material remains, add a small volume of 30% hydrogen peroxide (e.g., 50 μL) and heat for an additional hour.



• Dilution: Dilute the digested sample with ultrapure deionized water to a final acid concentration of 2-5% and to a volume that brings the expected iron concentration within the linear range of the ICP-MS calibration curve (typically in the parts-per-billion range).

# **Protocol 3: ICP-MS Analysis**

- Instrument Calibration: Prepare a series of calibration standards by diluting the iron standard stock solution in 2-5% nitric acid. The concentration range should bracket the expected iron concentrations in the samples.
- Instrument Parameters: Set up the ICP-MS instrument for iron analysis. Typical parameters may include:
  - Isotopes to monitor: <sup>56</sup>Fe and/or <sup>57</sup>Fe. <sup>56</sup>Fe is the most abundant but can suffer from isobaric interference from <sup>40</sup>Ar<sup>16</sup>O<sup>+</sup>. <sup>57</sup>Fe is less abundant but generally has lower interference.
  - Collision/Reaction Cell: Use a collision/reaction cell with a gas like helium (He) or hydrogen (H<sub>2</sub>) to reduce polyatomic interferences, particularly for <sup>56</sup>Fe.
  - Internal Standard: Use an internal standard (e.g., Yttrium-89) added to all blanks,
     standards, and samples to correct for instrument drift and matrix effects.
- Sample Analysis: Aspirate the prepared samples, blanks, and calibration standards into the ICP-MS. Each sample should be measured in triplicate.
- Data Acquisition: Record the signal intensity (counts per second) for the selected iron isotopes.

# **Data Presentation and Analysis**

The raw data from the ICP-MS (in  $\mu$ g/L or ppb) is used to calculate the amount of iron per cell.

#### Calculation:

- Iron Mass in Sample (μg):
  - Iron Mass = ICP-MS Concentration (μg/L) \* Final Sample Volume (L)



- Iron Mass per Cell (pg):
  - Iron per Cell = (Iron Mass in Sample (μg) / Number of Cells in Pellet) \* 10<sup>6</sup> (pg/μg)

The results should be presented in a clear, tabular format, including the mean and standard deviation from replicate experiments.

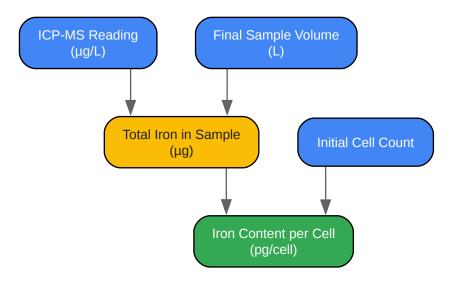
**Quantitative Data Summary** 

Cell Type	Ferumoxyto I Conc. (µg/mL)	Incubation Time (h)	Transfectio n Agent	Iron Uptake (pg/cell)	Reference
Mesenchymal Stem Cells (MSCs)	100	24	Lipofectin®	4.656 ± 0.46	
Mesenchymal Stem Cells (MSCs)	100	Not Specified	None	4.01 ± 0.18	
Pig Mesenchymal Stem Cells (pMSCs)	100	24	Lipofectin®	~3.9	
Mouse Mesenchymal Stem Cells (mMSCs)	100	24	Lipofectin®	~8.1	
Rat Mesenchymal Stem Cells (MSCs)	50	Overnight	"Bio-mimicry" method	2.50 ± 0.50	
RAW 264.7 Macrophages	100	1	None	Data reported qualitatively	

# **Logical Relationships in Data Analysis**



The final calculation of iron content per cell is dependent on several key measurements. The relationship between these measurements is illustrated below.



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Figure 3: Logical flow for calculating iron content per cell.

#### Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **Ferumoxytol** uptake in cells using ICP-MS. By following these procedures, researchers can obtain accurate and reproducible data on intracellular iron content. This information is invaluable for a wide range of studies, including the optimization of cell labeling for MRI tracking, the development of iron-based drug delivery systems, and the investigation of the biological effects of iron oxide nanoparticles. The sensitivity of ICP-MS allows for the detection of even low levels of **Ferumoxytol** uptake, making it the gold standard for such quantitative analyses.

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